1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a common structure in many biologically active molecules, and a thiazolidine ring, which is known for its presence in various pharmacologically active compounds.
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring. Common reagents used in these reactions include halogenated benzenes, fluorinated compounds, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Due to its indole and thiazolidine components, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiazolidine ring can interact with different biological pathways, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(4-Chlorophenyl)methyl]-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:
Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.
Thiazolidinediones: Used in the treatment of diabetes due to their ability to improve insulin sensitivity.
Indole derivatives: Widely studied for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.
This compound’s combination of an indole and a thiazolidine ring makes it a unique and valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2S/c1-15-6-11-18(12-20(15)26)28-22(29)14-31-24(28)19-4-2-3-5-21(19)27(23(24)30)13-16-7-9-17(25)10-8-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHDPXRUPWJVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.